2-Methoxy-phenazin-1-ylamine
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Overview
Description
2-Methoxy-phenazin-1-ylamine is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25123. It is used for scientific research and development1.
Synthesis Analysis
Phenazines, including 2-Methoxy-phenazin-1-ylamine, can be synthesized through several approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches4.Molecular Structure Analysis
The molecular structure of 2-Methoxy-phenazin-1-ylamine consists of a planar nitrogen-containing heterocyclic compound. The core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes23.Chemical Reactions Analysis
Phenazine derivatives, including 2-Methoxy-phenazin-1-ylamine, have been used as catalysts in various organic reactions. For instance, phenazine radical cations have been used as efficient homogeneous and heterogeneous catalysts for the cross-dehydrogenative aza-Henry reaction5.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-phenazin-1-ylamine include its molecular formula (C13H11N3O), molecular weight (225.25), and its use in scientific research and development123.
Scientific Research Applications
Electropolymerization and Polymerization Kinetics
2-Methoxyaniline, a compound related to 2-Methoxy-phenazin-1-ylamine, has been studied for its electropolymerization properties. The polymerization of 2-methoxyaniline yields products with varying structures and properties, depending on the monomer concentration. At low concentrations, the insertion of phenazinic units results in a redox-type polymer. This process's kinetics has been explored in different conditions, providing valuable insights into the electropolymerization mechanism of similar aromatic amines (Viva et al., 2002).
Antitumoral Effects
Phenazine derivatives, closely related to 2-Methoxy-phenazin-1-ylamine, have demonstrated notable antitumoral effects. For instance, specific phenazine N5,N10-dioxide derivatives have been tested against the Caco-2 cell line, showcasing potent cell growth inhibition, alteration of the cell cycle, and induction of apoptosis. These findings indicate a promising direction for using phenazine derivatives as antitumoral compounds (Pachón et al., 2008).
Biosynthetic Pathway Construction
In the field of biotechnology, 1-Hydroxyphenazine derivatives, related to 2-Methoxy-phenazin-1-ylamine, have been a focus due to their broad-spectrum antibacterial and potential biological activities. Research has gone into constructing biosynthetic pathways to enhance the production and variety of these phenazine derivatives. This approach has paved the way for increased yields of compounds like 1-methoxyphenazine, showcasing the potential for large-scale production and application in various industries (Wan et al., 2022).
Interaction Studies and Fluorescence Spectral Analysis
Studies have been conducted on the interaction of related phenazin compounds with biological molecules like Bovine Serum Albumin (BSA). These interactions are critical in understanding the bioavailability and efficacy of such compounds in biological systems. Fluorescence spectral data has provided insights into the binding constants and modes of quenching, elucidating the interaction dynamics of these compounds with proteins (Ghosh et al., 2016).
Safety And Hazards
While specific safety and hazard information for 2-Methoxy-phenazin-1-ylamine is not readily available, it is recommended to handle this compound with care, avoid contact with skin and eyes, and avoid inhalation of vapour or mist7.
Future Directions
Phenazines, including 2-Methoxy-phenazin-1-ylamine, continue to be a focus of research due to their wide spectrum of biological activities. Future research may focus on the design and development of methods to access synthetic analogs with modified properties similar to or even better than those of natural compounds64.
Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.
properties
IUPAC Name |
2-methoxyphenazin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-11-7-6-10-13(12(11)14)16-9-5-3-2-4-8(9)15-10/h2-7H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMHFOGBPMFZHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346292 |
Source
|
Record name | 2-Methoxy-phenazin-1-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-phenazin-1-ylamine | |
CAS RN |
3224-52-0 |
Source
|
Record name | 2-Methoxy-phenazin-1-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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